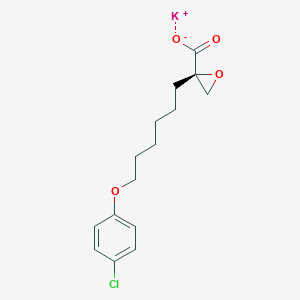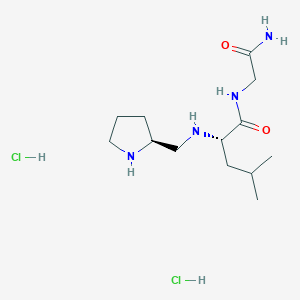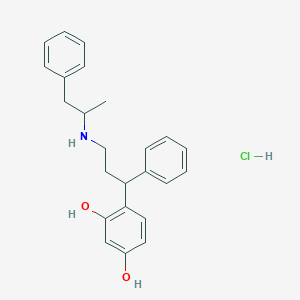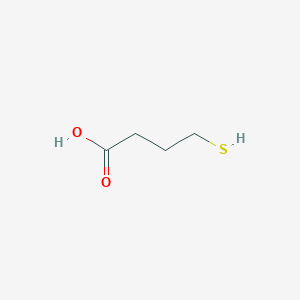
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid involves various chemical reactions, including oxidation and decarboxylation processes. One study on related compounds explores the one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid and similar esters, highlighting the influence of structural effects and pH on fragmentation reactivity. Such processes may offer insights into the synthesis routes applicable to our compound of interest (Bietti & Capone, 2008).
Molecular Structure Analysis
Molecular structure and spectroscopic evaluations of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, have been performed. These studies, incorporating X-ray crystallography and various spectroscopic methods, provide valuable information on the structural aspects that could be relevant to understanding the molecular structure of this compound (Tamer et al., 2015).
Chemical Reactions and Properties
Investigations into the methoxycarbonylation of alkynes catalyzed by palladium complexes offer insight into chemical reactions that might be applicable to the synthesis or modification of this compound. Such studies provide data on reactivity, selectivity, and potential reaction pathways that define the chemical properties of related compounds (Núñez Magro et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds, including those similar to our compound of interest, are influenced by their molecular structure. Studies on compounds like 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester provide insights into the crystalline structure, which impacts the physical properties such as solubility, melting point, and more (Zhao et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties of this compound requires analysis of reactivity patterns, stability, and interactions with other molecules. Research on similar compounds, focusing on reactions such as side-chain fragmentation of arylalkanol radical cations, sheds light on the chemical behavior and stability of these molecules (Baciocchi et al., 1996).
Aplicaciones Científicas De Investigación
Antioxidative Properties
- Phenylpropanoids, including compounds structurally related to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, have been shown to possess antioxidative properties. For instance, a study identified antioxidative phenylpropanoids from berries of Pimenta dioica, which inhibited autoxidation of linoleic acid in a water-alcohol system (Kikuzaki et al., 1999).
Synthesis and Chemical Reactions
- Research on the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrated the formation of products structurally similar to this compound. This highlights its relevance in organic synthesis and catalysis (Magro et al., 2010).
Neuroprotective Effects
- Phenylpropanoid esters of rhamnose isolated from roots of Scrophularia buergeriana, which share structural similarities with this compound, have demonstrated neuroprotective effects against glutamate-induced neurotoxicity in rat cortical cell cultures (Kim & Kim, 2000).
Bioactive Compounds in Marine Fungi
- A study on marine-derived fungi identified bioactive phenyl ether derivatives, including compounds structurally related to this compound. These compounds exhibited strong antioxidant activities (Xu et al., 2017).
Metabolite Analysis
- Research involving the metabolic analysis of certain compounds found variations in methylation and urinary excretion of methoxycinnamic acids, which are structurally akin to this compound. This study contributes to understanding the metabolism and excretion patterns of similar compounds (Rubió et al., 2021).
Oxidation Studies
- Investigations into the one-electron oxidation of methoxyphenyl-propanoic acids have provided insights into the reactivity and stability of radical cations and their fragmentation pathways. This is essential for understanding the chemical behavior of compounds like this compound in various reactions (Bietti & Capone, 2008).
Mecanismo De Acción
Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the conditions of the reaction .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-8-9-16(20-2)15(10-12)14(11-17(18)19)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLPLDLDQANKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392759 | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109089-77-2 | |
| Record name | 2-Methoxy-5-methyl-β-phenylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109089-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)






